(3S,4R)-Tofacitinib

Descripción general

Descripción

(3S,4R)-Tofacitinib es un compuesto quiral que pertenece a la clase de inhibidores de la Janus quinasa. Se utiliza principalmente en el tratamiento de enfermedades autoinmunes como la artritis reumatoide, la artritis psoriásica y la colitis ulcerosa. El compuesto funciona inhibiendo la actividad de las enzimas Janus quinasa, que desempeñan un papel crucial en las vías de señalización de diversas citocinas y factores de crecimiento involucrados en la inflamación y la respuesta inmunitaria.

Aplicaciones Científicas De Investigación

(3S,4R)-Tofacitinib tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de la síntesis quiral y la catálisis asimétrica.

Biología: El compuesto se utiliza para investigar el papel de las enzimas Janus quinasa en la señalización celular y la respuesta inmunitaria.

Medicina: this compound se estudia ampliamente por su potencial terapéutico en el tratamiento de enfermedades autoinmunes y condiciones inflamatorias.

Industria: El compuesto se utiliza en el desarrollo de nuevos productos farmacéuticos y como estándar de referencia en los procesos de control de calidad .

Mecanismo De Acción

(3S,4R)-Tofacitinib ejerce sus efectos inhibiendo la actividad de las enzimas Janus quinasa, específicamente la Janus quinasa 1 y la Janus quinasa 3. Estas enzimas están involucradas en las vías de señalización de diversas citocinas y factores de crecimiento que regulan la respuesta inmunitaria y la inflamación. Al inhibir estas enzimas, this compound reduce la producción de citocinas proinflamatorias y alivia los síntomas de las enfermedades autoinmunes .

Compuestos Similares:

Upadacitinib: Otro inhibidor de la Janus quinasa con un mecanismo de acción similar pero una estructura química diferente.

Baricitinib: Un inhibidor de la Janus quinasa utilizado en el tratamiento de la artritis reumatoide, con un perfil de selectividad diferente en comparación con this compound.

Ruxolitinib: Un inhibidor de la Janus quinasa utilizado principalmente en el tratamiento de la mielofibrosis y la policitemia vera.

Unicidad: this compound es único en su inhibición específica de la Janus quinasa 1 y la Janus quinasa 3, lo que lo hace particularmente efectivo en el tratamiento de enfermedades autoinmunes. Su naturaleza quiral también contribuye a su selectividad y potencia .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de (3S,4R)-Tofacitinib implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Uno de los pasos clave en la síntesis es la formación del anillo de pirrolidina, que se logra a través de una serie de reacciones que incluyen la metatésis de cierre de anillo y la resolución cinética mediada por lipasa . El producto final se obtiene a través de procesos de purificación y cristalización.

Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye el uso de técnicas avanzadas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y reducir los costos de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: (3S,4R)-Tofacitinib experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados, que pueden tener diferentes actividades biológicas.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el compuesto, lo que lleva a la formación de nuevos análogos.

Sustitución: Las reacciones de sustitución, como la sustitución nucleofílica, se pueden emplear para introducir diferentes sustituyentes en la molécula.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan comúnmente.

Sustitución: Se utilizan reactivos como los haluros de alquilo y los nucleófilos en condiciones como el reflujo o la temperatura ambiente.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios análogos y derivados de this compound, que pueden exhibir diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Upadacitinib: Another Janus kinase inhibitor with a similar mechanism of action but different chemical structure.

Baricitinib: A Janus kinase inhibitor used in the treatment of rheumatoid arthritis, with a different selectivity profile compared to (3S,4R)-Tofacitinib.

Ruxolitinib: A Janus kinase inhibitor used primarily in the treatment of myelofibrosis and polycythemia vera.

Uniqueness: this compound is unique in its specific inhibition of Janus kinase 1 and Janus kinase 3, which makes it particularly effective in treating autoimmune diseases. Its chiral nature also contributes to its selectivity and potency .

Actividad Biológica

(3S,4R)-Tofacitinib is an oral Janus kinase (JAK) inhibitor primarily used in the treatment of autoimmune diseases, particularly rheumatoid arthritis (RA) and ulcerative colitis (UC). This compound has garnered attention due to its unique mechanism of action, efficacy, and safety profile. This article explores the biological activity of this compound, supported by clinical data and case studies.

Tofacitinib selectively inhibits JAK1 and JAK3, which are crucial for the signaling pathways of various cytokines involved in inflammatory processes. By blocking these pathways, tofacitinib reduces the activation of immune cells and the production of pro-inflammatory cytokines, leading to decreased inflammation and improved symptoms in patients with autoimmune diseases .

Rheumatoid Arthritis

Tofacitinib has been extensively studied for its efficacy in treating RA. In a phase 3 clinical trial involving 1,000 patients, those receiving tofacitinib 5 mg twice daily showed significant improvements in disease activity scores compared to placebo. The Clinical Disease Activity Index (CDAI) low disease activity (LDA) rates were reported as follows:

| Time Point | CDAI LDA Rate (%) |

|---|---|

| Month 3 | 32.2 - 62.2 |

| Month 12 | 64.0 - 70.7 |

| Month 72 | 27.7 |

Patients also experienced improvements in physical function and overall quality of life . The retention rate for tofacitinib monotherapy was comparable to that of combination therapies, indicating its effectiveness as a standalone treatment option .

Ulcerative Colitis

In patients with UC, tofacitinib has demonstrated efficacy in both chronic active disease and acute severe cases. A multicenter cohort study highlighted that biologic-naïve patients had better responses to therapy. The data suggested that older age and higher baseline clinical activity were associated with reduced efficacy .

Dermatomyositis

A recent open-label study investigated the use of tofacitinib in treatment-refractory dermatomyositis (DM). Ten subjects were administered a daily dose of 11 mg for 12 weeks. The primary outcome measure showed that all subjects met the criteria for improvement based on the ACR/EULAR response criteria. Notably, there was a significant reduction in disease activity as measured by the Cutaneous Dermatomyositis Disease Area and Severity Index (CDASI), with a mean score change from 28 at baseline to 9.5 at week 12 (P = 0.0005) .

Safety Profile

Tofacitinib is generally well-tolerated, with a manageable safety profile observed across multiple studies. Common adverse effects include infections and gastrointestinal issues; however, serious complications such as thromboembolic events have not been significantly associated with its use . Long-term studies have indicated that the risk profile remains stable over extended periods of treatment .

Propiedades

IUPAC Name |

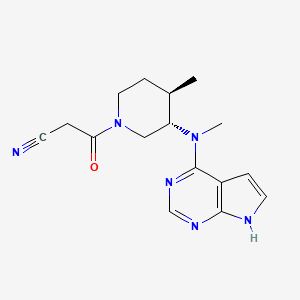

3-[(3S,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLAWZDWDVHWOW-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433459 | |

| Record name | (3S,4R)-Tofacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092578-48-7 | |

| Record name | (3S,4R)-4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092578-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epitofacitinib, (3S,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092578487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,4R)-Tofacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPITOFACITINIB, (3S,4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2E2X7QH4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.